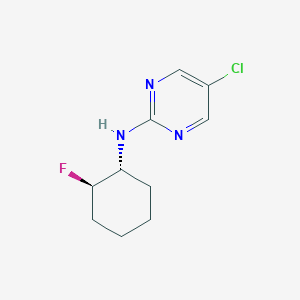

5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine

Description

5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine is a substituted pyrimidine derivative characterized by a chiral cyclohexylamine moiety with a fluorine atom at the (1R,2R)-configured position. The pyrimidine core features a chlorine substituent at the 5-position, which enhances electrophilicity and influences binding interactions in biological systems. Its stereochemistry and fluorinated cyclohexyl group likely contribute to improved metabolic stability and target selectivity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C10H13ClFN3 |

|---|---|

Molecular Weight |

229.68 g/mol |

IUPAC Name |

5-chloro-N-[(1R,2R)-2-fluorocyclohexyl]pyrimidin-2-amine |

InChI |

InChI=1S/C10H13ClFN3/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h5-6,8-9H,1-4H2,(H,13,14,15)/t8-,9-/m1/s1 |

InChI Key |

MPMDOMSXPXLTSE-RKDXNWHRSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC2=NC=C(C=N2)Cl)F |

Canonical SMILES |

C1CCC(C(C1)NC2=NC=C(C=N2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrimidine and (1R,2R)-2-fluorocyclohexylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine oxide, while substitution could result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related pyrimidine and pyridine derivatives are compared based on substituents, physicochemical properties, and inferred biological relevance:

Key Observations :

Stereochemistry and Fluorination: The target compound’s (1R,2R)-2-fluorocyclohexyl group distinguishes it from non-chiral analogs (e.g., cyclopentyl or piperidine derivatives). Fluorination typically enhances membrane permeability and resistance to oxidative metabolism .

Chlorine Position : Chlorine at the 5-position (pyrimidine) versus 4-position (e.g., in 4-Chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine) alters electronic distribution, affecting nucleophilic substitution rates and binding affinities .

Solubility vs. Lipophilicity : Piperidine and dihydrochloride salts (e.g., ) improve aqueous solubility, whereas aromatic/hydrophobic substituents (phenethyl, pyridinyl) favor target engagement in hydrophobic pockets .

Research Findings and Implications

While direct biological data for the target compound are absent in the provided evidence, structural analogs suggest:

- Kinase Inhibition Potential: Pyrimidin-2-amines with bulky substituents (e.g., phenethyl, fluorocyclohexyl) are prevalent in kinase inhibitor scaffolds due to their ability to occupy hydrophobic regions of ATP-binding pockets .

- Metabolic Stability: Fluorinated cyclohexyl groups (as in the target compound) are less prone to CYP450-mediated oxidation compared to non-halogenated aliphatic chains (e.g., cyclopentyl) .

Biological Activity

5-Chloro-N-((1R,2R)-2-fluorocyclohexyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 229.68 g/mol. The compound contains a pyrimidine ring substituted with a chloro group and a fluorinated cyclohexyl moiety, which may influence its pharmacological properties.

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has shown potential in modulating cyclin-dependent kinase (CDK) activity, which is critical for cell cycle regulation.

Table 1: Summary of Biological Targets and Activities

| Target | Activity | Reference |

|---|---|---|

| CDK2 | Inhibition of cell cycle progression | |

| DNA Repair Proteins | Modulation of phosphorylation | |

| E2F Transcription Factors | Activation during G1-S transition |

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective inhibition against certain cancer cell lines. For example, studies indicated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations.

Case Study: Cancer Cell Lines

A notable study evaluated the compound's effects on MCF-7 and A549 cells. The results indicated:

- MCF-7 Cells : IC50 value of approximately 15 µM.

- A549 Cells : IC50 value of approximately 20 µM.

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its potential therapeutic applications.

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding the bioavailability and distribution of the compound in vivo. Early predictions suggest favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.99)

- Blood-Brain Barrier Penetration : Moderate probability (0.89)

These properties indicate that the compound could effectively reach target tissues, including the central nervous system.

Toxicology and Safety Profile

Toxicological assessments are essential for evaluating the safety of new compounds. Initial Ames tests indicate that this compound is non-toxic, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.